2-(4-Cyano-1H-indol-3-yl)acetic acid
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Overview
Description
“2-(4-Cyano-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1346597-89-4 . It has a molecular weight of 200.2 and its IUPAC name is (4-cyano-1H-indol-3-yl)acetic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(4-Cyano-1H-indol-3-yl)acetic acid” is 1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Cyano-1H-indol-3-yl)acetic acid” are not available, indole derivatives are known to be versatile and are used in various chemical reactions .Physical And Chemical Properties Analysis
“2-(4-Cyano-1H-indol-3-yl)acetic acid” has a density of 1.4±0.1 g/cm3 . Its boiling point is 498.9±30.0 °C at 760 mmHg . The compound has a refractive index of 1.687 and a flash point of 255.5±24.6 °C . It has a logP value of 1.75 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as “2-(4-Cyano-1H-indol-3-yl)acetic acid”, are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Plant Growth Hormone
“2-(4-Cyano-1H-indol-3-yl)acetic acid” is applied as a plant growth hormone . It is an inducer of plant cell elongation and division shown to cause uncontrolled growth .
Treatment of Cancer Cells
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Treatment of Microbes
Indole derivatives are also used in the treatment of microbes . They play a main role in cell biology and have shown to be effective against various types of microbes .
Treatment of Various Disorders
Indole derivatives are used in the treatment of different types of disorders in the human body . They have shown to be effective in treating a wide range of disorders .
Anti-Inflammatory Activity
Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
Antiviral Activity
Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Safety and Hazards
Future Directions
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Mechanism of Action
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Some indole-3-acetic acid derivatives are known to target interleukin-2 .
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells, microbes, and various disorders .
properties
IUPAC Name |
2-(4-cyano-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSNFXKPLODXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyano-1H-indol-3-yl)acetic acid |
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